molecular formula C6H9NO5 B1670830 Dimethyloxaloylglycine CAS No. 89464-63-1

Dimethyloxaloylglycine

Katalognummer B1670830
CAS-Nummer: 89464-63-1
Molekulargewicht: 175.14 g/mol
InChI-Schlüssel: BNJOZDZCRHCODO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DMOG is a cell-permeable prolyl-4-hydroxylase inhibitor . It is also known as N-(Methoxyoxoacetyl)-glycine methyl ester . It is used in laboratory chemicals .


Molecular Structure Analysis

The empirical formula of DMOG is C6H9NO5 . Its molecular weight is 175.14 . The SMILES string representation of DMOG is COC(=O)CNC(=O)C(=O)OC .


Chemical Reactions Analysis

DMOG has been observed to efficiently suppress hydroxyproline synthesis in intact cells . It reduces FGF-2-induced proliferation and cyclin A expression by inhibiting prolyl hydroxylase activity .


Physical And Chemical Properties Analysis

DMOG is a white to off-white powder . It is soluble in water at a concentration greater than 30 mg/mL . It should be stored at a temperature of -20°C .

Wissenschaftliche Forschungsanwendungen

Application in Hypoxia Research

  • Scientific Field : Hypoxia Research
  • Summary of the Application : DMOG is a hypoxia mimetic agent that stabilizes hypoxia-inducible factor (HIF), which upregulates hundreds of genes that help cells survive in a reduced oxygen environment . This study aimed to determine whether chemical-induced HIF accumulation mimics all aspects of the hypoxic response of cells .
  • Methods of Application : The effects of DMOG were compared on PC12 cells cultured in air oxygen (20.9% O2, AO) with those cultured in either intermittent 20.9% O2 to 2% O2 (IH) or constant 2% O2 (CN) . Cell viability, cell cycle, HIF accumulation, reactive oxygen species (ROS) formation, mitochondrial function, and differentiation were used to evaluate the impact of DMOG .
  • Results or Outcomes : IH and CN culture reduced the increase in cell numbers after 72 and 96 h and MTT activity after 48 h compared to AO culture. Further, DMOG supplementation in AO induced a dose-dependent reduction in the increase in PC12 cell numbers and MTT activity .

Application in Bone Regeneration

  • Scientific Field : Bone Regeneration
  • Summary of the Application : DMOG-stimulated human bone marrow mesenchymal stem cell-derived exosomes enhance bone regeneration through angiogenesis by targeting the AKT/mTOR pathway .
  • Methods of Application : To investigate the effects of these exosomes, scratch wound healing, cell proliferation, and tube formation assays were performed in human umbilical vein endothelial cells (HUVECs). A critical-sized calvarial defect rat model was established to test the effects in vivo .
  • Results or Outcomes : DMOG-MSC-Exos activated the AKT/mTOR pathway to stimulate angiogenesis in HUVECs. This contributed to bone regeneration and angiogenesis in the critical-sized calvarial defect rat model in vivo .

Application in Tissue-Engineered Bone

  • Scientific Field : Tissue Engineering
  • Summary of the Application : DMOG improves the angiogenic activity of bone marrow stromal cells in tissue-engineered bone .
  • Methods of Application : The study involved the use of bone marrow stromal cells and the evaluation of their angiogenic activity when treated with DMOG .
  • Results or Outcomes : The results showed that DMOG enhanced the angiogenic activity of the bone marrow stromal cells, which could potentially improve the effectiveness of tissue-engineered bone .

Application in Cell Permeability Research

  • Scientific Field : Cell Permeability Research
  • Summary of the Application : DMOG is a cell-permeable prolyl-4-hydroxylase inhibitor that regulates hypoxia-inducible factor .
  • Methods of Application : The application of DMOG in this field involves its use as a prolyl-4-hydroxylase inhibitor to study its effects on cell permeability .
  • Results or Outcomes : The outcomes of such studies can provide valuable insights into the role of hypoxia-inducible factors in cell permeability .

Application in Pheochromocytoma Research

  • Scientific Field : Pheochromocytoma Research
  • Summary of the Application : DMOG is used to study the biological response of rat pheochromocytoma (PC12) cells to reduced oxygen culture .
  • Methods of Application : The effects of DMOG were compared on PC12 cells cultured in air oxygen (20.9% O2, AO) with those cultured in either intermittent 20.9% O2 to 2% O2 (IH) or constant 2% O2 (CN). Cell viability, cell cycle, HIF accumulation, reactive oxygen species (ROS) formation, mitochondrial function and differentiation were used to evaluate the impact of DMOG .
  • Results or Outcomes : IH and CN culture reduced the increase in cell numbers after 72 and 96 h and MTT activity after 48 h compared to AO culture. Further, DMOG supplementation in AO induced a dose-dependent reduction in the increase in PC12 cell numbers and MTT activity .

Application in Cell-Free Therapeutic Applications

  • Scientific Field : Cell-Free Therapeutic Applications
  • Summary of the Application : Low doses of DMOG trigger exosomes to exert enhanced proangiogenic activity in cell-free therapeutic applications .
  • Methods of Application : The study involved the use of bone marrow-derived MSCs (BMSCs) preconditioned with a low dose of DMOG .
  • Results or Outcomes : DMOG-MSC-Exos activated the AKT/mTOR pathway to stimulate angiogenesis in HUVECs. This contributed to bone regeneration and angiogenesis in the critical-sized calvarial defect rat model in vivo .

Safety And Hazards

DMOG is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is advised against food, drug, pesticide, or biocidal product use .

Zukünftige Richtungen

DMOG has been recognized as a new potential tool in MSC priming instead of hypoxia incubators or chambers . It has been observed that low doses of DMOG trigger exosomes to exert enhanced proangiogenic activity in cell-free therapeutic applications . This contributes to bone regeneration and angiogenesis in the critical-sized calvarial defect rat model in vivo .

Eigenschaften

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c1-11-4(8)3-7-5(9)6(10)12-2/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJOZDZCRHCODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339961
Record name DMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyloxalylglycine

CAS RN

89464-63-1
Record name DMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89464-63-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyloxaloylglycine
Reactant of Route 2
Reactant of Route 2
Dimethyloxaloylglycine
Reactant of Route 3
Reactant of Route 3
Dimethyloxaloylglycine
Reactant of Route 4
Reactant of Route 4
Dimethyloxaloylglycine
Reactant of Route 5
Reactant of Route 5
Dimethyloxaloylglycine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyloxaloylglycine

Citations

For This Compound
1,100
Citations
B Liang, JM Liang, JN Ding, J Xu, JG Xu… - Stem Cell Research & …, 2019 - Springer
Background Mesenchymal stem cell (MSC)-derived exosomes have been recognized as new candidate agents for treating critical-sized bone defects; they promote angiogenesis and …
Number of citations: 125 link.springer.com
ME Ogle, X Gu, AR Espinera, L Wei - Neurobiology of disease, 2012 - Elsevier
Pathological oxygen deprivation inhibits prolyl hydroxylase (PHD) activity and stimulates a protective cellular oxygen-sensing response in part through the stabilization and activation of …
Number of citations: 134 www.sciencedirect.com
H Ding, YS Gao, Y Wang, C Hu, Y Sun… - Stem cells and …, 2014 - liebertpub.com
Hypoxia inducible factor-1α (HIF-1α) plays an important role in angiogenesis-osteogenesis coupling during bone regeneration, which can enhance the bone healing capacity of …
Number of citations: 78 www.liebertpub.com
J Zhang, J Guan, X Qi, H Ding, H Yuan… - … journal of biological …, 2016 - ncbi.nlm.nih.gov
The vascularization of tissue-engineered bone is a prerequisite step for the successful repair of bone defects. Hypoxia inducible factor-1α (HIF-1α) plays an essential role in …
Number of citations: 63 www.ncbi.nlm.nih.gov
H Ding, S Chen, WQ Song, YS Gao… - … Journal of Biological …, 2014 - ncbi.nlm.nih.gov
One of the big challenges in tissue engineering for treating large bone defects is to promote the angiogenesis of the tissue-engineered bone. Hypoxia inducible factor-1α (HIF-1α) plays …
Number of citations: 44 www.ncbi.nlm.nih.gov
H Agis, L Hueber, NP Sadeghian, M Pensch… - Archives of oral …, 2014 - Elsevier
… Here we evaluate the release profile of the PHD inhibitors dimethyloxaloylglycine and l-… Dimethyloxaloylglycine and l-mimosine were lyophilised onto bone substitutes including bovine …
Number of citations: 21 www.sciencedirect.com
Y Mu, Y Maharjan, RK Dutta, H Kim, X Wei… - Biochemical and …, 2020 - Elsevier
… In order to study the mechanism of peroxisome degradation in hypoxic condition, we use Dimethyloxaloylglycine (DMOG), a cell-permeable prolyl-4-hydroxylase inhibitor, which mimics …
Number of citations: 7 www.sciencedirect.com
C Wehner, R Gruber, H Agis - Journal of periodontology, 2014 - Wiley Online Library
Background: The use of prolyl hydroxylase inhibitors such as l‐mimosine (L‐MIM) and dimethyloxaloylglycine (DMOG) to improve angiogenesis is a new approach for periodontal …
Number of citations: 10 aap.onlinelibrary.wiley.com
ZH Zhu, WQ Song, CQ Zhang… - Experimental and …, 2016 - spandidos-publications.com
… To overcome these deficiencies, in the present study dimethyloxaloylglycine (DMOG), a cell permeable prolyl-4-hydroxylase inhibitor, was employed to enhance HIF-1α expression in …
Number of citations: 4 www.spandidos-publications.com
Y Cao, ZF Dai, H Lao, H Zhao - Journal of Veterinary Science, 2022 - dbpia.co.kr
Background: The testis has been reported to be a naturally O₂-deprived organ, dimethyloxaloylglycine (DMOG) can inhibit hypoxia inducible factor-1alpha (HIF-1α) subject to …
Number of citations: 0 www.dbpia.co.kr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.